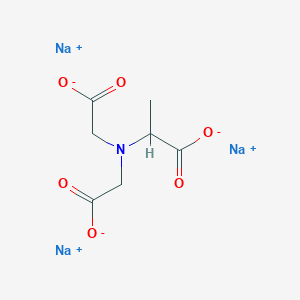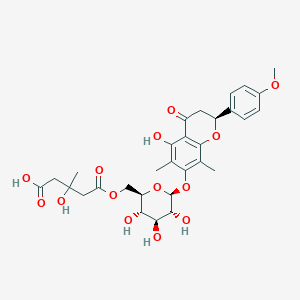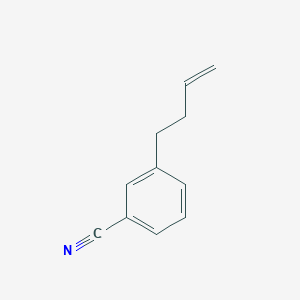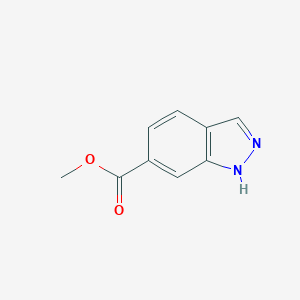
3-Fluoro-4-(trifluoromethoxy)phenylboronic acid
Vue d'ensemble
Description
- Paper Title: The ortho-substituent on 2,4-bis(trifluoromethyl)phenylboronic acid catalyzed dehydrative condensation between carboxylic acids and amines
- Authors: Ke Wang, Yanhui Lu, K. Ishihara
- Year: 2018
- Abstract: This study focuses on the catalytic efficiency of 2,4-bis(trifluoromethyl)phenylboronic acid in the dehydrative amidation between carboxylic acids and amines, suggesting its potential in peptide synthesis.
Synthesis Analysis
- Paper Title: Synthesis of gem-Difluorinated 1,4-Dienes via Nickel-Catalyzed Three-Component Coupling of (Trifluoromethyl)alkenes, Alkynes, and Organoboronic Acids
- Authors: Xu Zhang, Xinmiao Huang, Yingzhuang Chen, Bo Chen, Yuanhong Ma
- Year: 2023
- Abstract: This paper presents a nickel-catalyzed synthesis method for gem-difluorinated 1,4-dienes using trifluoromethyl alkenes, alkynes, and organoboronic acids, indicating a route for synthesizing compounds with fluorine-containing groups.
Molecular Structure Analysis
- Paper Title: (Trifluoromethoxy)Phenylboronic Acids: Structures, Properties, and Antibacterial Activity
- Authors: Agnieszka Adamczyk-Woźniak, Jan T. Gozdalik, E. Kaczorowska, Krzysztof Durka, D. Wieczorek, D. Zarzeczańska, A. Sporzyński
- Year: 2021
- Abstract: This paper explores the molecular and crystal structures of (trifluoromethoxy)phenylboronic acids, providing valuable insights into their molecular configuration.
Chemical Reactions and Properties
- Paper Title: Copper-catalyzed oxidative trifluoromethylthiolation of aryl boronic acids with TMSCF3 and elemental sulfur
- Authors: Chaoyue Chen, Yan Xie, L. Chu, Ruo-wen Wang, Xingang Zhang, F. Qing
- Year: 2012
- Abstract: This study highlights the reactivity of aryl boronic acids in copper-catalyzed oxidative trifluoromethylthiolation, offering insights into the chemical properties and reactions involving fluorinated groups.
Physical Properties Analysis
- Paper Title: Fluoro-substituted 2-formylphenylboronic acids: Structures, properties and tautomeric equilibria
- Authors: K. Kowalska, Agnieszka Adamczyk-Woźniak, Patrycja Gajowiec, B. Gierczyk, E. Kaczorowska, Łukasz Popenda, G. Schroeder, A. Sikorski, A. Sporzyński
- Year: 2016
- Abstract: This paper examines the physical properties, including structural and tautomeric equilibria, of fluoro-substituted 2-formylphenylboronic acids, which are relevant to understanding the physical characteristics of 3-Fluoro-4-(trifluoromethoxy)phenylboronic acid.
Chemical Properties Analysis
- Paper Title: Synthesis and Characterization of Hyperbranched Poly(arylene ether)s from a New Activated Trifluoro B3 Monomer Adopting an A2 + B3 Approach
- Authors: Susanta Banerjee, H. Komber, L. Häussler, B. Voit
- Year: 2009
- Abstract: This research focuses on the chemical properties of a new trifluoromethyl-activated trifluoro monomer, shedding light on the chemical behavior of related trifluoromethyl compounds.
Applications De Recherche Scientifique
Antibacterial Activity
- Scientific Field: Medicinal Chemistry
- Application Summary: 3-Fluoro-4-(trifluoromethoxy)phenylboronic acid has been studied for its antibacterial properties .
- Methods of Application: The compound was characterized using 1H, 13C, 11B, and 19F NMR spectroscopy. Its acidity was evaluated by both spectrophotometric and potentiometric titrations .
- Results: The compound showed potential interactions with LeuRS of Escherichia coli. Its antibacterial potency was evaluated in vitro against Escherichia coli and Bacillus cereus .
Synthesis of Biologically Active Molecules
- Scientific Field: Organic Chemistry
- Application Summary: 3-Fluoro-4-(trifluoromethoxy)phenylboronic acid has been used as a reactant in the synthesis of biologically active molecules .
- Methods of Application: The specific methods of application or experimental procedures were not detailed in the source .
- Results: The compound was used in the synthesis of lactate dehydrogenase inhibitors for use against cancer cell proliferation, nitro-phenoxybenzoic acid derivatives for PAI-1 inhibition, PA-824 analogs for use as antituberculosis drugs, and modulators of survival motor neuron protein .
Synthesis of Liquid Crystalline Fluorobiphenylcyclohexenes
- Scientific Field: Material Science
- Application Summary: This compound has been used to synthesize novel liquid crystalline fluorobiphenylcyclohexenes .
- Methods of Application: The specific methods of application or experimental procedures were not detailed in the source .
- Results: The synthesized fluorobiphenylcyclohexenes exhibited liquid crystalline properties .
Synthesis of Difluoroterphenyls
- Scientific Field: Organic Chemistry
- Application Summary: It has also been used in the synthesis of difluoroterphenyls .
- Methods of Application: The specific methods of application or experimental procedures were not detailed in the source .
- Results: The synthesized difluoroterphenyls were obtained as a result of the reaction .
Synthesis of o-Phenylphenols
- Scientific Field: Medicinal Chemistry
- Application Summary: This compound has been used in the synthesis of o-phenylphenols, which are potent leukotriene B4 receptor agonists .
- Methods of Application: The specific methods of application or experimental procedures were not detailed in the source .
- Results: The synthesized o-phenylphenols showed potent agonistic activity towards the leukotriene B4 receptor .
Synthesis of Fluorobiphenylcyclohexenes
- Scientific Field: Material Science
- Application Summary: This compound has been used to synthesize novel liquid crystalline fluorobiphenylcyclohexenes .
- Methods of Application: The specific methods of application or experimental procedures were not detailed in the source .
- Results: The synthesized fluorobiphenylcyclohexenes exhibited liquid crystalline properties .
Safety And Hazards
Propriétés
IUPAC Name |
[3-fluoro-4-(trifluoromethoxy)phenyl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BF4O3/c9-5-3-4(8(13)14)1-2-6(5)15-7(10,11)12/h1-3,13-14H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VDEVIIGZNWVCOR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(C=C1)OC(F)(F)F)F)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BF4O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50382500 | |
| Record name | 3-FLUORO-4-(TRIFLUOROMETHOXY)PHENYLBORONIC ACID | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50382500 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
223.92 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Fluoro-4-(trifluoromethoxy)phenylboronic acid | |
CAS RN |
187804-79-1 | |
| Record name | 3-FLUORO-4-(TRIFLUOROMETHOXY)PHENYLBORONIC ACID | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50382500 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-Fluoro-4-(trifluoromethoxy)benzeneboronic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details












Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[(E)-but-2-en-2-yl]-1-methylimidazole](/img/structure/B61867.png)
![Bicyclo[2.2.1]hept-5-ene-2-carboxylic acid, 2-methyl-, (1S-endo)-(9CI)](/img/structure/B61869.png)
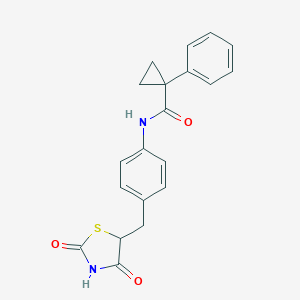
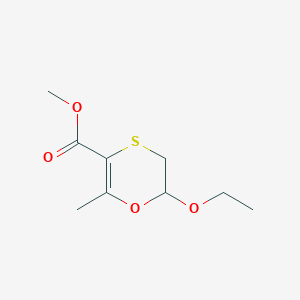
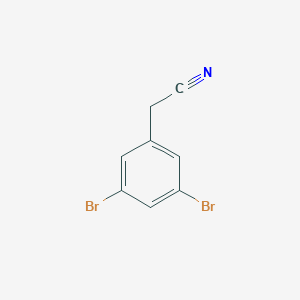
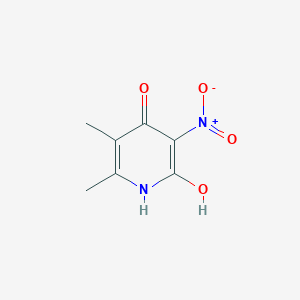
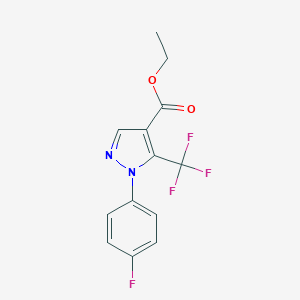
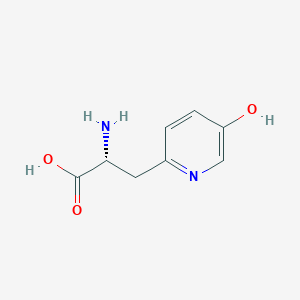
![Tert-butyl 3-oxo-2,8-diazaspiro[4.5]decane-8-carboxylate](/img/structure/B61883.png)

